molecular formula C20H17N7O B1225196 1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea

1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea

Cat. No. B1225196
M. Wt: 371.4 g/mol
InChI Key: NRSOPYNZUNZZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea is a quinoxaline derivative.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of functionally substituted pyrroloquinolines and related compounds through various reactions. These syntheses often involve the formation of complex molecular structures that can be utilized as building blocks for further chemical transformations or as potential candidates for biological activity screening. For instance, the behavior of amino-indoles in reactions with acetoacetic and other esters leading to the preparation of pyrroloquinolines with functional substituents has been studied, highlighting methods for generating diverse molecular frameworks (Yamashkin et al., 2003).

Biological Activities

Several studies have also focused on the biological activities of these synthesized compounds, particularly their antibacterial and antifungal properties. Compounds derived from similar molecular scaffolds have demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014). Another aspect of research has been the evaluation of antioxidant, cytostatic, and antiviral properties of pyrroloquinoline derivatives, indicating potential therapeutic applications (Manta et al., 2014).

Methodological Advances

Methodological advances in the synthesis of these compounds have also been reported, including eco-friendly approaches and novel catalytic methods. For example, a green and efficient procedure for synthesizing tetrahydropyranoquinoline derivatives has been developed, emphasizing the importance of mild reaction conditions and minimal environmental impact (Lei et al., 2011).

properties

Product Name

1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea

Molecular Formula

C20H17N7O

Molecular Weight

371.4 g/mol

IUPAC Name

1-[2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl]-3-phenylurea

InChI

InChI=1S/C20H17N7O/c21-12-14-17-19(26-16-9-5-4-8-15(16)25-17)27(18(14)22)11-10-23-20(28)24-13-6-2-1-3-7-13/h1-9H,10-11,22H2,(H2,23,24,28)

InChI Key

NRSOPYNZUNZZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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